molecular formula C18H20N4O3 B11291094 2-(2,6-dimethylmorpholine-4-carbonyl)-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

2-(2,6-dimethylmorpholine-4-carbonyl)-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11291094
M. Wt: 340.4 g/mol
InChI Key: NSPQGTMMHPHNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings.

Preparation Methods

The synthesis of 2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often require the use of solvents like butanol and catalysts such as sodium methoxide. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can lead to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

2-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of these kinases, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism makes it particularly effective against certain types of cancer.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

5-(2,6-dimethylmorpholine-4-carbonyl)-6-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C18H20N4O3/c1-11-9-21(10-12(2)25-11)18(24)14-8-13-16(20(14)3)19-15-6-4-5-7-22(15)17(13)23/h4-8,11-12H,9-10H2,1-3H3

InChI Key

NSPQGTMMHPHNKP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O

Origin of Product

United States

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